molecular formula C31H30FNO7S B4322538 ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4322538
M. Wt: 579.6 g/mol
InChI Key: VEPZMNCWWJAIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a thienyl group, and a trimethoxyphenyl group, all attached to an octahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative.

    Attachment of the Thienyl Group: This can be done via a Suzuki coupling reaction, where a thienylboronic acid reacts with a halogenated intermediate.

    Addition of the Trimethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-chlorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
  • Ethyl 1-(4-bromophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Uniqueness

The presence of the fluorophenyl group in ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE imparts unique electronic properties, making it distinct from its chlorinated and brominated analogs

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FNO7S/c1-5-40-31(36)28-21(25-7-6-12-41-25)15-22-27(29(28)35)20(16-26(34)33(22)19-10-8-18(32)9-11-19)17-13-23(37-2)30(39-4)24(14-17)38-3/h6-14,20-21,28H,5,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPZMNCWWJAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30FNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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